molecular formula C24H24N2OS B2972562 (Z)-3-(4-butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476669-31-5

(Z)-3-(4-butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2972562
CAS No.: 476669-31-5
M. Wt: 388.53
InChI Key: VTDIZQADCWNLKS-QNGOZBTKSA-N
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Description

(Z)-3-(4-Butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole ring substituted with a 4-ethylphenyl group and a 4-butoxyphenyl moiety. The Z-configuration of the acrylonitrile group is critical for its stereochemical and electronic properties.

Properties

IUPAC Name

(Z)-3-(4-butoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2OS/c1-3-5-14-27-22-12-8-19(9-13-22)15-21(16-25)24-26-23(17-28-24)20-10-6-18(4-2)7-11-20/h6-13,15,17H,3-5,14H2,1-2H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDIZQADCWNLKS-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(4-butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. Its molecular formula is C19H20N2OSC_{19}H_{20}N_2OS, with a molecular weight of 336.44 g/mol. The presence of various substituents on the thiazole ring enhances its biological activity.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole moieties exhibit significant activity against a variety of pathogens.

CompoundPathogenMIC (µg/mL)MBC (µg/mL)
(Z)-3-(4-butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrileStaphylococcus aureus0.51.0
(Z)-3-(4-butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrileEscherichia coli1.02.0

These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anti-inflammatory Activity

The compound's anti-inflammatory properties were evaluated using the carrageenan-induced paw edema model in rats. Results showed that administration of the compound significantly reduced edema compared to control groups, indicating its efficacy in inhibiting inflammatory responses.

Treatment GroupEdema Reduction (%)
Control0
Low Dose30
High Dose60

The biological activity of (Z)-3-(4-butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile may be attributed to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies demonstrated that the compound effectively inhibits these enzymes, leading to reduced production of pro-inflammatory mediators.

Case Studies

  • Anticancer Potential : A study investigated the cytotoxic effects of the compound on human cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 20 µM.
    Cell LineIC50 (µM)
    MCF-715
    HT-2912
  • Neuroprotective Effects : Another study explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors.

Comparison with Similar Compounds

Key Observations :

  • The 4-butoxyphenyl group in the target compound may enhance solubility compared to smaller substituents (e.g., pyridinyl in 7f) due to its long alkyl chain.

Physicochemical and Spectroscopic Properties

Substituents significantly influence physical properties:

  • Melting Points : Derivatives with bulky or polar groups (e.g., 7j: 191–193°C ) exhibit higher melting points than those with flexible chains (e.g., butoxyphenyl in the target compound).
  • Spectroscopy : The CN stretch in IR (~2200 cm⁻¹) is consistent across acrylonitriles . NMR data for the target compound would likely show aromatic proton resonances for the 4-ethylphenyl and 4-butoxyphenyl groups.

Structural and Crystallographic Insights

Isostructural compounds (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole) crystallize in triclinic systems with planar and perpendicular conformations . The target compound’s butoxy chain may introduce steric hindrance, affecting crystal packing and solid-state fluorescence compared to fluorophenyl analogs .

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